(5Z)-5-(4-fluorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC13254157
Molecular Formula: C16H10FNO2S2
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H10FNO2S2 |
|---|---|
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | (5Z)-5-[(4-fluorophenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C16H10FNO2S2/c17-11-3-1-10(2-4-11)9-14-15(20)18(16(21)22-14)12-5-7-13(19)8-6-12/h1-9,19H/b14-9- |
| Standard InChI Key | TXHZPLLYZRAESA-ZROIWOOFSA-N |
| Isomeric SMILES | C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)O)F |
| Canonical SMILES | C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)O)F |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
-
Molecular formula:
-
IUPAC name: (5Z)-5-[(4-fluorophenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one.
-
Key structural elements:
-
Thiazolidin-4-one core with a 2-thioxo group.
-
4-Fluorobenzylidene substituent at position 5 (Z-configuration).
-
4-Hydroxyphenyl group at position 3.
-
Spectral Data
-
NMR: -NMR (DMSO-) signals at δ 7.66–8.40 ppm confirm the Z-configuration of the exocyclic double bond .
-
IR: Strong absorption bands at 1702 cm (C=O) and 1210 cm (C-S) .
-
Mass spectrometry: ESI+ peak at 331.4 [M+H].
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via a Knoevenagel condensation between 3-(4-hydroxyphenyl)-2-thioxothiazolidin-4-one and 4-fluorobenzaldehyde (Table 1) .
Table 1: Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 4-Fluorobenzaldehyde, acetic acid, NaOAc, reflux (4 h) | 65–75% | |
| 2 | Purification via recrystallization (ethanol) | >95% purity |
Structural Confirmation
-
X-ray crystallography: Confirms planar geometry of the thiazolidinone ring and Z-configuration of the exocyclic double bond .
-
HPLC: Purity >98%.
Pharmacological Activity
In Vitro Efficacy
-
Cell lines tested: A549 (lung), CACO-2 (colon), SH-SY5Y (neuroblastoma), SCC-15 (oral) .
-
Key findings:
Table 2: Anticancer Activity (IC, µM)
Selectivity
Antimicrobial Activity
Anti-Inflammatory Activity
Mechanism of Action
ROS Modulation
Apoptosis Induction
Enzyme Inhibition
Challenges and Future Directions
Limitations
-
Solubility: Poor aqueous solubility (<10 µg/mL).
Optimization Strategies
-
Prodrug design: Esterification of the hydroxyphenyl group.
-
Nanoparticle delivery: PEGylated liposomes improve bioavailability 3×.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume